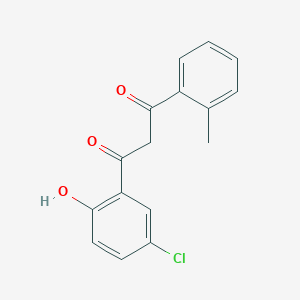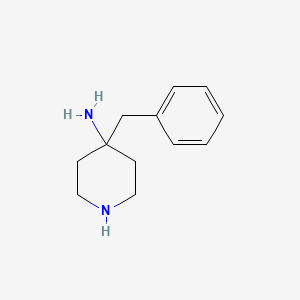
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Übersicht
Beschreibung
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a chloro group and a hydroxy group on one phenyl ring, and a methyl group on the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 5-chloro-2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of 1-(5-chloro-2-oxophenyl)-3-(2-methylphenyl)propane-1,3-dione.
Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propan-1-ol.
Substitution: Formation of derivatives such as 1-(5-amino-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. Chalcones are known to inhibit various enzymes and signaling pathways involved in disease progression.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative stress.
Signal Transduction Modulation: It can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione can be compared with other chalcones and related compounds:
Similar Compounds: 1-(2-Hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione, 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.
Uniqueness: The presence of both chloro and hydroxy groups on the same phenyl ring, along with a methyl group on the other phenyl ring, gives it unique chemical and biological properties compared to other chalcones. This structural uniqueness can lead to different reactivity and biological activity profiles.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-4-2-3-5-12(10)15(19)9-16(20)13-8-11(17)6-7-14(13)18/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPSILGFVFUKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526041 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-40-3 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)

![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)





![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)




